molecular formula C18H11BrClNO5S B301124 (4-Bromo-2-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid

(4-Bromo-2-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid

Katalognummer B301124
Molekulargewicht: 468.7 g/mol
InChI-Schlüssel: UTUGUFJAHXZQRP-NVNXTCNLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Bromo-2-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid, commonly known as BCDMA, is a novel and potent synthetic compound that has attracted significant attention in scientific research. BCDMA belongs to the family of thiazolidinone compounds and has shown promising results in various biological assays.

Wirkmechanismus

The exact mechanism of action of BCDMA is not fully understood. However, it is believed to exert its biological effects through the inhibition of various molecular targets, including the NF-κB signaling pathway, the PI3K/Akt/mTOR pathway, and the MAPK pathway. BCDMA has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
BCDMA has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the levels of anti-inflammatory cytokines, such as IL-10. BCDMA has also been shown to reduce insulin resistance and to improve glucose tolerance in diabetic animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of BCDMA is its potent and broad-spectrum biological activity. It has been shown to exhibit activity against a wide range of cancer cell lines and to possess antiviral activity against various viruses, including HIV-1 and HCV. However, one of the limitations of BCDMA is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.

Zukünftige Richtungen

There are several future directions for the research on BCDMA. One of the potential applications of BCDMA is in the development of new anticancer drugs. Further studies are needed to elucidate the exact mechanism of action of BCDMA and to identify its molecular targets. The development of more water-soluble derivatives of BCDMA may also enhance its bioavailability and improve its therapeutic potential. Additionally, the potential role of BCDMA in the treatment of neurological disorders, such as Alzheimer's disease, warrants further investigation.
Conclusion:
In conclusion, BCDMA is a novel and potent synthetic compound that has shown promising results in various biological assays. Its broad-spectrum biological activity and potential therapeutic applications make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and to identify its molecular targets. The development of more water-soluble derivatives of BCDMA may also enhance its therapeutic potential.

Synthesemethoden

BCDMA can be synthesized through a multistep reaction that involves the condensation of 4-bromo-2-hydroxybenzaldehyde with 4-chlorophenylthiourea, followed by the reaction with chloroacetic acid and sodium hydroxide. The final product is obtained through acidification and recrystallization. The synthesis method is relatively simple and can be easily scaled up for large-scale production.

Wissenschaftliche Forschungsanwendungen

BCDMA has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, antidiabetic, anti-inflammatory, and antiviral activities. BCDMA has also been investigated for its role in modulating the immune system and as a potential therapeutic agent for neurological disorders.

Eigenschaften

Produktname

(4-Bromo-2-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid

Molekularformel

C18H11BrClNO5S

Molekulargewicht

468.7 g/mol

IUPAC-Name

2-[4-bromo-2-[(Z)-[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C18H11BrClNO5S/c19-11-1-6-14(26-9-16(22)23)10(7-11)8-15-17(24)21(18(25)27-15)13-4-2-12(20)3-5-13/h1-8H,9H2,(H,22,23)/b15-8-

InChI-Schlüssel

UTUGUFJAHXZQRP-NVNXTCNLSA-N

Isomerische SMILES

C1=CC(=CC=C1N2C(=O)/C(=C/C3=C(C=CC(=C3)Br)OCC(=O)O)/SC2=O)Cl

SMILES

C1=CC(=CC=C1N2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC(=O)O)SC2=O)Cl

Kanonische SMILES

C1=CC(=CC=C1N2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC(=O)O)SC2=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.